molecular formula C21H26N4O B2602926 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 862811-57-2

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

Cat. No.: B2602926
CAS No.: 862811-57-2
M. Wt: 350.466
InChI Key: KHPCGFXTDMJATA-UHFFFAOYSA-N
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Description

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been identified as a selective DDR1 inhibitor .


Synthesis Analysis

The synthesis of this compound has been studied in the past. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 68.5 Ų .

Scientific Research Applications

Synthesis and Pharmacological Potential

This compound, belonging to the chemical class of imidazopyrimidines, has been explored in various contexts of scientific research, primarily focusing on its synthesis and potential pharmacological applications. The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , has been extensively studied due to their relevance in medicinal chemistry. For instance, the synthesis of 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine has been investigated for potential anticonvulsant activities, with some derivatives showing significant activity against MES-induced seizures (Cesur & Cesur, 1994). Similarly, 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity and CDK inhibitor activity, revealing compounds with promising cytotoxic activities and selectivity (Vilchis-Reyes et al., 2010).

Chemical Synthesis and Structural Elucidation

The compound's structural framework is conducive to heterocyclic chemistry's exploration, enabling the creation of diverse derivatives with potential biological activities. Research into the intramolecular heterocyclization of N-(pyrimidin-2-yl)imines has led to the synthesis of compounds with potential for further chemical transformation and exploration in drug development (Sokolov & Aksinenko, 2009). Moreover, efficient, microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and potential for rapid synthesis of complex molecules within this chemical class (Darweesh et al., 2016).

Biological Evaluation and Activity Screening

The pharmacological exploration of imidazopyrimidines extends to evaluating their potential as antineoplastic, anti-inflammatory, and analgesic agents. Novel syntheses of N-aryl, pyridine-, and pyrazine-fused pyrimidones have opened pathways for the creation of compounds with varied biological activities, paving the way for the development of new therapeutic agents (Friary et al., 1993). Additionally, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for anticancer and anti-5-lipoxygenase activities, highlighting the potential of this chemical class in addressing a range of diseases (Rahmouni et al., 2016).

Mechanism of Action

This compound has been identified as a selective DDR1 inhibitor, which means it inhibits the kinase activity of DDR1 .

Future Directions

The future directions for this compound could involve further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . Additionally, the synthesis of imidazo[1,2-a]pyridines from various substrates is a topic of ongoing research .

Properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCGFXTDMJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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